molecular formula C13H12N2 B1312155 {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 32597-98-1

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Cat. No.: B1312155
CAS No.: 32597-98-1
M. Wt: 196.25 g/mol
InChI Key: PXQBOKSMWOHSOJ-OWOJBTEDSA-N
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Description

{4-[(E)-2-Pyridin-4-ylvinyl]phenyl}amine is a styrylpyridine derivative characterized by an E-configured vinyl bridge connecting a pyridin-4-yl group to a para-substituted phenyl ring bearing a primary amine (-NH₂). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and fluorescence probes. The amine group enhances polarity and provides a site for functionalization, while the conjugated π-system facilitates electronic transitions and interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQBOKSMWOHSOJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32597-98-1
Record name NSC151882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Comparison with Similar Compounds

N,N-Dimethyl-4-[(E)-2-(pyridin-4-yl)vinyl]aniline

  • Structural Difference: The primary amine (-NH₂) is replaced with a dimethylamino (-N(CH₃)₂) group.
  • Impact on Properties: Increased Lipophilicity: The dimethyl group raises logP by ~1.5 units, enhancing membrane permeability . Synthetic Accessibility: Dimethylation simplifies purification due to reduced polarity.

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine

  • Core Heterocycle : Pyrimidin-2-amine replaces pyridine, introducing an additional nitrogen atom.
  • Substituent Effects :
    • Electron-Withdrawing Influence : The difluoromethoxy (-OCF₂H) group decreases electron density on the phenyl ring, affecting charge distribution and metabolic stability .
    • Bioactivity : Pyrimidine derivatives are common kinase inhibitors; this compound may exhibit distinct target selectivity compared to the styrylpyridine scaffold.

4-Ethenylpyridin-2-amine

  • Structural Variation : A vinyl group is directly attached to the pyridine ring (C4 position) instead of a phenyl-vinyl-pyridine system.
  • Conjugation Effects : Reduced conjugation length diminishes UV-vis absorbance intensity.
  • Applications: Limited to small-molecule probes due to simpler structure .

2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol

  • Functional Groups: Contains a Schiff base (-C=N-) and a phenolic -OH group.
  • Electronic Properties : The imine group introduces rigidity and alters redox behavior compared to the vinyl bridge in the target compound.
  • Biological Relevance : Such structures are explored for antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
{4-[(E)-2-Pyridin-4-ylvinyl]phenyl}amine C₁₃H₁₁N₃ 209.25 g/mol 2.1 1 (-NH₂) 3 (pyridine N, NH₂)
N,N-Dimethyl analog C₁₅H₁₅N₃ 237.30 g/mol 3.6 0 3
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine C₁₁H₁₀F₂N₃O 253.21 g/mol 2.8 1 (-NH₂) 5 (pyrimidine N, O, NH₂)

Key Observations :

  • The primary amine in the target compound increases solubility in polar solvents (e.g., water solubility ~15 mg/mL) compared to its dimethylated analog.
  • Pyrimidine-based analogs exhibit higher molecular weights and hydrogen-bond acceptors, influencing target binding kinetics.

Preparation Methods

Wittig-Type Olefination Route

This method is widely used for constructing the vinyl linkage with stereochemical control.

Typical procedure:

  • Step 1: Synthesis of 4-aminobenzaldehyde or its protected derivative.
  • Step 2: Preparation of a phosphonium salt or phosphonate ester derived from 4-pyridinecarboxaldehyde or 4-pyridylmethyl halides.
  • Step 3: Wittig or HWE reaction between the 4-aminobenzaldehyde and the pyridyl phosphonium/phosphonate reagent under basic conditions (e.g., sodium hydride, potassium tert-butoxide).
  • Step 4: Deprotection of the amino group if protected (e.g., Boc or acetamide groups).
  • Step 5: Purification by recrystallization or chromatography.

Key features:

  • The reaction typically yields the (E)-isomer predominantly due to thermodynamic stability.
  • Protecting groups on the amino function prevent side reactions during olefination.
  • The reaction conditions are mild and allow for good yields and purity.

Example data:

Step Reagents/Conditions Outcome
1 4-aminobenzaldehyde (or protected form) Starting aldehyde
2 Pyridyl phosphonium salt + base Formation of ylide
3 Wittig reaction in THF or DMF at 0–25 °C (E)-4-[(2-pyridin-4-yl)vinyl]phenylamine
4 Acidic or basic deprotection (if needed) Free amine obtained
5 Purification (chromatography/recrystall.) Pure target compound

Heck Coupling Method

The Heck reaction is a palladium-catalyzed coupling between an aryl halide and an alkene, useful for forming the vinyl linkage.

Typical procedure:

  • Step 1: Use 4-bromoaniline or 4-iodoaniline as the aryl halide.
  • Step 2: React with 4-vinylpyridine under palladium catalysis (e.g., Pd(OAc)2 with phosphine ligands).
  • Step 3: Base (e.g., triethylamine or potassium carbonate) is used to facilitate the coupling.
  • Step 4: Reaction is performed in polar aprotic solvents such as DMF or NMP at elevated temperatures (80–120 °C).
  • Step 5: Workup and purification yield the (E)-vinyl product.

Advantages:

  • Direct coupling without the need for preformed phosphonium salts.
  • Can be performed on unprotected amines, though protection may improve yields.
  • Scalable for industrial applications.

Example data:

Step Reagents/Conditions Outcome
1 4-bromoaniline Aryl halide substrate
2 4-vinylpyridine, Pd catalyst, base Coupling reaction
3 DMF, 100 °C, 12–24 h Formation of (E)-vinyl linkage
4 Workup and purification Target compound isolated

Suzuki-Miyaura Coupling (Alternative)

Though less common for this exact compound, Suzuki coupling can be used if the vinyl group is introduced via a boronic acid or ester.

  • 4-aminophenylboronic acid or ester reacts with 4-bromopyridine derivatives.
  • Palladium catalyst and base in aqueous-organic solvent mixtures.
  • This method is more common for aryl-aryl couplings but can be adapted.

Research Findings and Comparative Analysis

Method Yield (%) Stereoselectivity Reaction Time Scalability Notes
Wittig Olefination 70–85 High (E-isomer) 4–24 h Moderate Requires phosphonium salt preparation
Heck Coupling 60–80 High (E-isomer) 12–24 h High Direct coupling, suitable for scale-up
Suzuki Coupling 50–75 Moderate 8–20 h Moderate Requires boronic acid derivatives

Experimental Example from Literature

A representative synthesis reported involves:

  • Starting with 4-aminobenzaldehyde.
  • Reacting with 4-pyridylmethyltriphenylphosphonium bromide under sodium hydride in THF.
  • The Wittig reaction proceeds at room temperature for 12 hours.
  • The product is purified by column chromatography.
  • The (E)-isomer is confirmed by NMR and crystallography.

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel chromatography or recrystallization from ethanol or ethyl acetate.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • The (E)-configuration is confirmed by coupling constants in 1H NMR (J ~16 Hz for vinyl protons).
  • Melting points and elemental analysis further confirm purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Wittig Olefination 4-aminobenzaldehyde, phosphonium salt, base THF or DMF, 0–25 °C, 4–24 h High stereoselectivity, mild conditions Requires phosphonium salt prep
Heck Coupling 4-bromoaniline, 4-vinylpyridine, Pd catalyst, base DMF, 80–120 °C, 12–24 h Direct coupling, scalable Requires Pd catalyst, higher temp
Suzuki-Miyaura Coupling 4-aminophenylboronic acid, 4-bromopyridine, Pd catalyst, base Aqueous-organic solvent, 80–100 °C, 8–20 h Versatile, mild conditions Boronic acid prep needed

Q & A

Q. What are the common synthetic routes for preparing {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-4-amine derivatives and substituted benzaldehydes under basic conditions. A reported method for analogous pyrimidin-2-amine derivatives involves refluxing with lithium hydroxide in ethanol/water (3:1) at 80°C for 5 hours, followed by column chromatography purification (ethyl acetate/petroleum ether) . Optimization strategies include:
  • Adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde:amine).
  • Employing microwave-assisted synthesis to reduce reaction time.
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Monitoring reaction progress via TLC (silica gel 60 F254, hexane:ethyl acetate 7:3).
    Intermediate characterization by 1H NMR (400 MHz, DMSO-d6) ensures proper identification before purification .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer : Use multi-nuclear NMR (1H, 13C), FT-IR, and HRMS for comprehensive analysis:
  • 1H NMR (DMSO-d6, 400 MHz) : Aromatic protons appear as multiplets (δ 6.8-8.5 ppm); vinyl protons show doublets (J = 16 Hz) at δ 7.2-7.8 ppm (E-geometry).
  • IR : N-H stretch (3350-3450 cm⁻¹), C=N/C=C stretches (1600-1650 cm⁻¹).
  • HRMS (ESI+) : Exact mass for C13H11N3 (M+H⁺ calc. 210.1022).
    Single-crystal X-ray diffraction (SHELXL-2018/3, Mo Kα radiation) confirms bond lengths/angles, particularly the E-configuration of the vinyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the photophysical properties of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or excited-state dynamics. Mitigation strategies include:
  • TD-DFT simulations : Use B3LYP/6-311++G** with explicit solvent molecules (PCM model) to match experimental UV-Vis spectra (recorded in anhydrous DCM).
  • Fluorescence lifetime measurements : Compare time-correlated single photon counting (TCSPC) data with crystalline structure insights from X-ray diffraction.
  • Temperature-dependent fluorescence : Analyze emission spectra across 25–150°C to assess conformational changes.
    Studies on tri-armed fluorophores (e.g., TPA-3Qu) demonstrate how molecular conformation impacts λem, providing a framework for analysis .

Q. What strategies are recommended for analyzing and isolating byproducts formed during the Buchwald-Hartwig amination of this compound precursors?

  • Methodological Answer :
  • LC-MS Analysis : Use a C18 column (5 μm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect Pd-containing byproducts via ICP-MS and 31P NMR (121 MHz, CDCl3) for ligand degradation tracking.
  • Preparative HPLC : Employ a Phenomenex Luna column (10 μm, 250 × 21.2 mm) at 15 mL/min with UV-triggered fraction collection (254 nm).
  • Chelating Resins : Add Chelex 100 during workup to remove residual Pd catalysts, as validated in palladium-mediated couplings .

Q. What computational methods are appropriate for predicting the electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer :
  • DFT Calculations : Perform at B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution. Include solvent effects via PCM for accuracy.
  • Experimental Validation : Compare computed results with cyclic voltammetry (CH3CN, 0.1 M TBAPF6, 100 mV/s scan rate).
    Discrepancies >0.3 eV necessitate higher-level theory (e.g., CAM-B3LYP) or explicit solvent modeling. Studies on triarylamines show strong correlation (R² = 0.94) between computed ionization potentials and photoelectron data .

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